1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea
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Overview
Description
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a pyrrolidine ring and a trimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 3,4,5-trimethoxyaniline with an isocyanate derivative of pyrrolidine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:
3,4,5-Trimethoxyaniline+Pyrrolidine isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction parameters such as temperature, pressure, and solvent choice are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the urea moiety.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Pyrrolidinyl)-3-phenylurea: Lacks the trimethoxyphenyl group, resulting in different chemical and biological properties.
1-(3-Pyrrolidinyl)-3-(4-methoxyphenyl)-urea: Contains a single methoxy group instead of three, leading to variations in reactivity and applications.
Uniqueness: 1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
18471-34-6 |
---|---|
Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
1-pyrrolidin-3-yl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C14H21N3O4/c1-19-11-6-10(7-12(20-2)13(11)21-3)17-14(18)16-9-4-5-15-8-9/h6-7,9,15H,4-5,8H2,1-3H3,(H2,16,17,18) |
InChI Key |
KHQVZQWUQCNGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCNC2 |
Synonyms |
1-(3-Pyrrolidinyl)-3-(3,4,5-trimethoxyphenyl)urea |
Origin of Product |
United States |
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